3-methoxy-N-{2-[4-(3-methoxybenzoyl)-1-piperazinyl]ethyl}benzamide
Overview
Description
3-methoxy-N-{2-[4-(3-methoxybenzoyl)-1-piperazinyl]ethyl}benzamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 536. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Analysis
- Novel heterocyclic compounds derived from benzodifuranyl and 1,3,5-triazines, among others, were synthesized for their potential anti-inflammatory and analgesic activities. These compounds, including derivatives similar to the requested molecule, were explored for their COX-1/COX-2 inhibition capabilities, showing significant indices of COX-2 selectivity and analgesic activity (Abu‐Hashem et al., 2020).
Biological Activities and Potential Therapeutic Applications
Research on sigma receptors scintigraphy using a related iodobenzamide for visualizing primary breast tumors highlighted the significance of these receptors in cancer cells and provided insights into potential diagnostic applications (Caveliers et al., 2002).
A study on 6-[11C]methoxy-3-[2-[1-(phenylmethyl)-4-piperidinyl]ethyl]-1,2-benzisoxazole evaluated its in vivo radioligand potential for acetylcholinesterase, revealing its high affinity and suggesting implications for imaging studies related to AChE in the brain (Brown-Proctor et al., 1999).
Investigation into the structure-affinity relationships of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides showed their potential as selective dopamine D(3) receptor ligands, illustrating the impact of molecular modifications on receptor affinity and selectivity, which is relevant for the development of targeted therapies (Leopoldo et al., 2002).
Properties
IUPAC Name |
3-methoxy-N-[2-[4-(3-methoxybenzoyl)piperazin-1-yl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-28-19-7-3-5-17(15-19)21(26)23-9-10-24-11-13-25(14-12-24)22(27)18-6-4-8-20(16-18)29-2/h3-8,15-16H,9-14H2,1-2H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQNFSIHPUFLDX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NCCN2CCN(CC2)C(=O)C3=CC(=CC=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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